4-HO-DPHP

Description

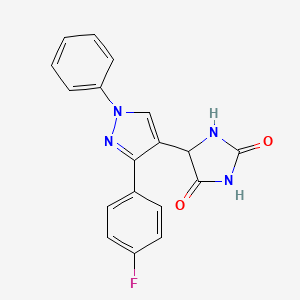

Properties

IUPAC Name |

5-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c19-12-8-6-11(7-9-12)15-14(16-17(24)21-18(25)20-16)10-23(22-15)13-4-2-1-3-5-13/h1-10,16H,(H2,20,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWYPLPWGUMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C4C(=O)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349772 | |

| Record name | 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484049-04-9 | |

| Record name | 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Hydroxy-N,N-dialkyltryptamines, with a focus on 4-HO-DPT

Disclaimer: The term "4-HO-DPHP" is ambiguous and does not correspond to a well-defined, single chemical entity in scientific literature. Public chemical databases associate this abbreviation with (4-hydroxyphenyl) phenyl hydrogen phosphate, a metabolite of an organophosphate compound. However, given the context of this request for information relevant to researchers, scientists, and drug development professionals, it is highly probable that "this compound" is a typographical error and the intended subject is a member of the 4-hydroxy-N,N-dialkyltryptamine family, which are of significant interest in psychedelic drug research. This guide will therefore focus on a representative compound from this class, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) , for which substantial data exists.

Introduction to 4-HO-DPT

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic compound belonging to the tryptamine class. It is a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin. Like other serotonergic psychedelics, 4-HO-DPT is of interest to researchers for its potential therapeutic applications, mediated by its interaction with the serotonin receptor system. This document provides a technical overview of its chemical structure, properties, pharmacology, and relevant experimental procedures.

Chemical Structure and Properties

The chemical structure of 4-HO-DPT features an indole core substituted at the 4-position with a hydroxyl group, and an ethylamine side chain at the 3-position, with the terminal amine being disubstituted with two propyl groups.[1][2]

Table 1: Physicochemical Properties of 4-HO-DPT

| Property | Value | Reference |

| IUPAC Name | 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | [3] |

| Molecular Formula | C₁₆H₂₄N₂O | [3] |

| Molar Mass | 260.381 g·mol⁻¹ | [3] |

| CAS Number | 63065-88-3 | [3] |

| Appearance | Solid (fumarate salt) | [3] |

Pharmacology and Mechanism of Action

The primary pharmacological action of 4-HO-DPT is as a serotonin receptor agonist.[3] Its psychedelic effects are believed to be mediated primarily through its activity as a partial agonist at the 5-HT₂A receptor.[1]

Table 2: Receptor Binding and Functional Activity of 4-HO-DPT

| Receptor | Activity | Potency (EC₅₀ or Kᵢ) | Efficacy (Eₘₐₓ) | Reference |

| 5-HT₂A | Partial Agonist | Similar to psilocin | Similar to psilocin | [3] |

| 5-HT₂B | Agonist | Similar to psilocin | More efficacious than psilocin | [3] |

| 5-HT₂C | Agonist | ~10-fold lower potency than psilocin | Similar to psilocin | [3] |

Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like 4-HO-DPT initiates a downstream signaling cascade. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal activity.

Caption: 5-HT₂A receptor signaling cascade initiated by 4-HO-DPT.

Experimental Protocols

Synthesis of 4-HO-DPT

The synthesis of 4-HO-DPT can be achieved through various routes, often starting from 4-benzyloxyindole. A general procedure, adapted from literature descriptions, is outlined below.[4]

Materials:

-

4-Benzyloxyindole

-

Oxalyl chloride

-

Dipropylamine

-

Lithium aluminum hydride (LAH) or other suitable reducing agent

-

Palladium on carbon (Pd/C) catalyst

-

Solvents (e.g., diethyl ether, tetrahydrofuran (THF), methanol)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Step 1: Formation of the Indole-3-glyoxylyl Chloride: 4-Benzyloxyindole is reacted with oxalyl chloride in a non-polar solvent like diethyl ether to form the corresponding indole-3-glyoxylyl chloride. This intermediate is typically used immediately in the next step.

-

Step 2: Amidation: The crude glyoxylyl chloride is then reacted with dipropylamine to form N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

-

Step 3: Reduction of the Amide: The resulting glyoxylamide is reduced to the corresponding tryptamine. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.

-

Step 4: Deprotection: The benzyl protecting group is removed from the 4-position. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol.

-

Step 5: Purification: The final product, 4-HO-DPT, is purified using standard techniques such as column chromatography or recrystallization.

Caption: General workflow for the synthesis and analysis of 4-HO-DPT.

In Vitro Pharmacological Assays

To determine the pharmacological profile of 4-HO-DPT, standard in vitro assays are employed.

Example: Calcium Flux Assay for 5-HT₂A Receptor Activation [5]

-

Cell Culture: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells) is cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: A dilution series of 4-HO-DPT is prepared. The compound is added to the wells, and the plate is immediately placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the compound. The data is then fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

4-HO-DPT serves as a valuable research tool for understanding the structure-activity relationships of 4-hydroxytryptamines and the function of the serotonergic system. Its distinct pharmacological profile compared to other analogs like psilocin makes it a compound of interest for further investigation in the context of psychedelic-assisted therapies. This guide provides a foundational overview for researchers and professionals in the field of drug development, summarizing its key chemical and pharmacological properties and outlining standard experimental approaches for its synthesis and evaluation.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. rchemic.com [rchemic.com]

- 3. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 4. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-HO-DPHP: A Metabolite of Triphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-diphenyl phosphate (4-HO-DPHP), a principal metabolite of the widely used organophosphate flame retardant and plasticizer, triphenyl phosphate (TPHP). This document details the chemical identity of this compound, including its CAS number and IUPAC name, and summarizes its known physicochemical properties. While direct experimental data on the synthesis and biological activity of this compound are limited, this guide outlines generalizable experimental protocols for its synthesis and analysis based on established methods for similar organophosphate esters. Furthermore, it explores the potential signaling pathways of this compound by examining the well-documented toxicological and pharmacological effects of its parent compound, TPHP. This guide aims to serve as a foundational resource for researchers investigating the metabolism, bioactivity, and potential health implications of TPHP exposure.

Chemical Identification and Properties

This compound, scientifically known as (4-hydroxyphenyl) phenyl hydrogen phosphate, is a key biomarker for assessing human exposure to triphenyl phosphate (TPHP). Its fundamental chemical identifiers and computed properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4-hydroxyphenyl) phenyl hydrogen phosphate | |

| CAS Number | 114527-61-6 | |

| Molecular Formula | C₁₂H₁₁O₅P | |

| Molecular Weight | 266.19 g/mol | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 266.034410 g/mol | |

| Topological Polar Surface Area | 85.8 Ų |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on general synthesis methods for aryl phosphate esters and analytical procedures for organophosphate metabolites, the following methodologies can be adapted.

General Synthesis of (4-hydroxyphenyl) phenyl hydrogen phosphate

The synthesis of this compound can be approached by the phosphorylation of hydroquinone monobenzyl ether followed by debenzylation, or through the partial hydrolysis of triphenyl phosphate. A common method for the synthesis of aryl phosphate esters involves the reaction of a phenolic compound with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base.

Materials:

-

Phenol

-

4-Benzyloxyphenol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Palladium on carbon (Pd/C) catalyst (for debenzylation)

-

Hydrogen gas source

-

Standard laboratory glassware and purification apparatus (chromatography column)

Procedure Outline:

-

Phosphorylation: React phenol with an equimolar amount of POCl₃ in an anhydrous solvent in the presence of a base like pyridine. This is followed by the addition of 4-benzyloxyphenol to the reaction mixture to form the protected diaryl phosphate ester.

-

Purification: The crude product is purified using column chromatography to isolate the desired protected this compound.

-

Debenzylation: The purified product is then deprotected via catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to yield the final product, (4-hydroxyphenyl) phenyl hydrogen phosphate.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Analytical Method for the Determination of this compound in Urine

The quantification of this compound in biological matrices like urine is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Materials and Equipment:

-

Urine samples

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₁₂-4-HO-DPHP)

-

Enzyme for deconjugation (e.g., β-glucuronidase/sulfatase)

-

Solid-phase extraction (SPE) cartridges

-

UPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure Outline:

-

Sample Preparation:

-

An aliquot of the urine sample is spiked with an internal standard.

-

The sample is buffered and treated with β-glucuronidase/sulfatase to deconjugate any glucuronidated or sulfated metabolites of this compound.

-

-

Solid-Phase Extraction (SPE):

-

The pre-treated sample is loaded onto an SPE cartridge to extract and concentrate the analyte of interest and to remove interfering matrix components.

-

The cartridge is washed, and the analyte is eluted with an appropriate organic solvent.

-

-

UPLC-MS/MS Analysis:

-

The eluate is evaporated and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.

-

Chromatographic separation is achieved on a C18 or similar reversed-phase column.

-

Detection and quantification are performed using the mass spectrometer in negative ionization mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

Potential Signaling Pathways

Direct research on the signaling pathways affected by this compound is scarce. However, studies on its parent compound, TPHP, provide valuable insights into potential biological targets and pathways that may also be influenced by its metabolites. TPHP has been shown to be an environmental obesogen and an endocrine-disrupting chemical.

PI3K/AKT Signaling Pathway

TPHP has been demonstrated to promote obesity by disrupting metabolic homeostasis in adipose tissue through the activation of the PI3K/AKT signaling pathway[1]. This pathway is central to cell growth, proliferation, and metabolism.

PPARγ Signaling Pathway

TPHP is also known to activate the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis and lipid metabolism[1]. This activation contributes to the obesogenic effects of TPHP.

MAPK Signaling Pathway

Research has indicated that TPHP can disrupt bone metabolism by modulating key proteins within the MAPK signaling pathway[2]. This suggests another potential avenue of biological activity for its metabolites.

Experimental Workflow

The general workflow for investigating the presence and potential biological effects of this compound, from sample collection to data analysis, is depicted below.

Conclusion

This compound is an important metabolite for biomonitoring human exposure to TPHP. While direct research on its intrinsic bioactivity is limited, the known effects of its parent compound on critical signaling pathways such as PI3K/AKT, PPARγ, and MAPK suggest that this compound may also possess biological activity. This technical guide provides a foundational framework for researchers by outlining key chemical information, adaptable experimental protocols, and potential areas for future investigation into the health effects of this ubiquitous environmental contaminant. Further studies are warranted to elucidate the specific toxicological profile and mechanisms of action of this compound.

References

- 1. Triphenyl phosphate induces lipid metabolism disorder and promotes obesity through PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-HO-DPHP: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for 4-HO-DPHP (4-hydroxydiphenyl-2-picoline) is scarce. This guide is constructed based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The data presented herein is a representative expectation and should be confirmed with experimental analysis of a verified standard.

Introduction

This compound is a chemical compound of interest within the broader class of substituted picolines. Its structure, featuring a hydroxylated phenyl ring and a diphenyl-picoline core, suggests potential applications in medicinal chemistry and materials science. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical properties. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound, along with generalized experimental protocols for its analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 9H | Aromatic protons (unsubstituted phenyl & picoline) |

| ~6.8 | Doublet | 2H | Aromatic protons (hydroxyphenyl, ortho to -OH) |

| ~6.7 | Doublet | 2H | Aromatic protons (hydroxyphenyl, meta to -OH) |

| ~5.0 | Singlet (broad) | 1H | Phenolic proton (-OH) |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃ on picoline) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C (picoline, C2) |

| ~155 | C (hydroxyphenyl, C-OH) |

| ~148 | C (picoline, C6) |

| ~140 - 120 | Aromatic carbons |

| ~20 | Methyl carbon (-CH₃) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| [M]⁺ | Molecular Ion Peak |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-C₆H₅]⁺ | Loss of a phenyl group |

| [M-C₆H₄OH]⁺ | Loss of a hydroxyphenyl group |

Table 4: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~1600 - 1450 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Acquisition:

-

Introduce the sample into the ion source (direct infusion or via GC/LC).

-

Set the ionization energy to 70 eV for EI.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelationship between spectroscopic data and the chemical structure of this compound.

Purity and Stability of 4-HO-DPHP Reference Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound 4-hydroxy-N,N-diphenyl-N-(2-hydroxyethyl)piperidine-4-carboxamide (4-HO-DPHP) is not extensively available in public literature. This guide is constructed based on established principles of analytical chemistry, stability testing of analogous compounds—specifically N-substituted piperidine carboxamides and tertiary amines—and general pharmaceutical guidelines. The experimental protocols and data presented are illustrative and should be adapted and validated for the specific reference standard.

Introduction

The purity and stability of a reference standard are paramount for its intended use in pharmaceutical analysis, ensuring the accuracy and reliability of analytical data. 4-Hydroxy-N,N-diphenyl-N-(2-hydroxyethyl)piperidine-4-carboxamide (this compound) is a complex molecule featuring a tertiary amine, a hydroxyl group, and an amide functional group, all of which can be susceptible to degradation under various environmental conditions. This guide provides a comprehensive overview of the methodologies for assessing the purity and stability of this compound reference standards, including potential degradation pathways and strategies for establishing a robust stability-indicating analytical method.

Purity Assessment

The purity of a this compound reference standard must be accurately determined and documented. A combination of chromatographic and spectroscopic techniques is recommended to provide a comprehensive purity profile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A stability-indicating HPLC method should be developed to separate the main compound from any process-related impurities and degradation products.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm and 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect volatile impurities that may not be observed by HPLC. Derivatization may be necessary to improve the volatility of this compound.

Spectroscopic Methods

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for the absolute quantification of a reference standard without the need for a specific standard of the same compound.[1][2] It provides a direct measure of purity based on the integration of signals from the analyte relative to a certified internal standard.[3]

Table 2: Key Parameters for qNMR Purity Determination

| Parameter | Specification |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d6) |

| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified) |

| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton |

| Pulse Angle | 90° |

| Number of Scans | ≥ 16 |

Stability Testing and Forced Degradation Studies

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the this compound reference standard. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[4][5]

Forced Degradation Conditions

Forced degradation studies expose the reference standard to stress conditions more severe than accelerated stability testing.[6]

Table 3: Recommended Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C | Amide hydrolysis |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C | Amide hydrolysis |

| Oxidation | 3% H₂O₂ | 24 hours at room temp. | N-oxidation, oxidation of the piperidine ring |

| Thermal Degradation | 80 °C (solid state) | 48 hours | General decomposition |

| Photostability | ICH Q1B conditions | - | Photolytic degradation |

Illustrative Quantitative Data from a Forced Degradation Study

The following table provides hypothetical results from a forced degradation study on a related N-arylpiperidine-4-carboxamide, as determined by a stability-indicating HPLC method.

Table 4: Illustrative Forced Degradation Data

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Major Degradant RRT |

| Control | 99.8 | < 0.1 | - |

| 0.1 M HCl, 60°C, 24h | 92.5 | 7.3 | 0.85 |

| 0.1 M NaOH, 60°C, 24h | 88.1 | 11.7 | 0.72, 1.15 |

| 3% H₂O₂, RT, 24h | 90.3 | 9.5 | 1.28 (N-oxide) |

| 80°C, 48h | 98.2 | 1.6 | 0.91 |

| Photolytic (ICH Q1B) | 97.5 | 2.3 | 1.08 |

RRT = Relative Retention Time

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Screening: Screen various reversed-phase columns (C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile, methanol with different buffers and pH values) to achieve optimal separation of the parent peak from its degradants.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to evaluate the method's ability to separate all degradation products from the main peak and from each other.

-

Method Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve a resolution of >1.5 between all peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for qNMR Purity Determination

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

-

Dissolution: Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

-

NMR Acquisition: Acquire the 1H NMR spectrum using quantitative parameters, including a calibrated 90° pulse and a sufficient relaxation delay.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard (IS)

-

Potential Degradation Pathways and Signaling Pathways

Potential Chemical Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

References

- 1. pnas.org [pnas.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism-医药卫生知识服务系统 [medks.imicams.ac.cn]

- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analogs and Derivatives of 4-Hydroxytryptamines

Disclaimer: The initial query for "4-HO-DPHP" did not yield specific information on a compound with this designation. The following guide focuses on the well-researched class of 4-hydroxytryptamine analogs, which aligns with the "4-HO" portion of the query and represents a significant area of psychedelic drug research. It is presumed that the user's interest lies within this chemical family.

This technical guide provides a comprehensive overview of the known analogs and derivatives of 4-hydroxytryptamines, a class of psychoactive compounds that includes the naturally occurring psychedelic psilocin (4-HO-DMT). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds.

Introduction to 4-Hydroxytryptamines

4-Hydroxytryptamines are a subclass of tryptamine compounds characterized by a hydroxyl group at the 4-position of the indole ring. The parent compound of this family is 4-hydroxy-N,N-dimethyltryptamine (psilocin), the active metabolite of psilocybin, which is found in various species of psychedelic mushrooms.[1][2] These compounds are known for their psychedelic effects, which are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[1][3] The structural backbone of these compounds offers a versatile scaffold for the development of novel analogs with varying pharmacokinetic and pharmacodynamic profiles.

Known Analogs and Derivatives

A variety of analogs have been synthesized and studied, primarily involving modifications of the N,N-dialkyl substituents on the terminal amine. These modifications influence the compound's potency, duration of action, and qualitative effects.

Common Analogs of 4-Hydroxytryptamines:

-

4-HO-DMT (Psilocin): The archetypal compound of this family, featuring two methyl groups on the amine.[1][2]

-

4-HO-DET (Ethocin): The N,N-diethyl analog of psilocin.[2][4]

-

4-HO-DiPT (Iprocin): The N,N-diisopropyl analog, known for its rapid onset and short duration.[6]

-

4-HO-MET (Metocin): An analog with one methyl and one ethyl group on the amine.[7]

-

4-HO-MPT: An analog with one methyl and one propyl group.[1]

-

4-HO-MIPT: An analog with one methyl and one isopropyl group.[2]

-

4-AcO-DMT (Psilacetin): The O-acetylated prodrug of psilocin, which is thought to be deacetylated to psilocin in vivo.[1][3][8]

-

4-AcO-DET: The O-acetylated prodrug of 4-HO-DET.[8]

-

4-AcO-DPT: A presumed prodrug of 4-HO-DPT.[5]

-

4-AcO-DiPT: The O-acetylated prodrug of 4-HO-DiPT.[8]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo data for several 4-hydroxytryptamine analogs. The data is primarily focused on their interaction with serotonin receptors and their in vivo potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation.[1][3]

Table 1: In Vitro 5-HT2A Receptor Activity of 4-Hydroxytryptamine Analogs

| Compound | EC50 (nM) at h5-HT2A | Emax (%) at h5-HT2A |

| 4-HO-DMT | 6.3 | 100 |

| 4-HO-DET | 12.6 | 100 |

| 4-HO-DPT | 25.1 | 98 |

| 4-HO-DiPT | 50.1 | 95 |

| 4-HO-MET | 7.9 | 100 |

| 4-HO-MPT | 15.8 | 99 |

| 4-HO-MIPT | 31.6 | 97 |

Data adapted from studies conducting calcium mobilization assays in HEK 293 cells expressing the human 5-HT2A receptor.

Table 2: In Vivo Potency of 4-Hydroxytryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED50 (μmol/kg) |

| 4-HO-DMT | 0.81 |

| 4-HO-DET | 1.56 |

| 4-HO-DPT | 2.47 |

| 4-HO-DiPT | 3.46 |

| 4-HO-MET | 0.65 |

| 4-HO-MPT | 1.92 |

| 4-HO-MIPT | 2.97 |

Data indicates that potency in the HTR assay is inversely correlated with the steric bulk of the N-alkyl substituents.[1]

Experimental Protocols

A common synthetic route to 4-hydroxytryptamines involves the following key steps:

-

Protection of the 4-hydroxyl group: The hydroxyl group of a 4-hydroxyindole starting material is typically protected, often as a benzyl ether.

-

Introduction of the side chain: The C3 position of the indole is functionalized to introduce the ethylamine side chain. This can be achieved through various methods, such as the Speeter-Anthony tryptamine synthesis.

-

N-Alkylation: The primary amine of the resulting tryptamine is then dialkylated with the desired alkyl groups.

-

Deprotection: The protecting group on the 4-hydroxyl group is removed to yield the final product.

The functional activity of the compounds at 5-HT2 receptors is often assessed using a calcium mobilization assay.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human or mouse 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compounds are added to the wells at various concentrations.

-

The change in fluorescence, which corresponds to the release of intracellular calcium stores upon Gq-coupled receptor activation, is measured using a fluorometric imaging plate reader.

-

The data is then used to generate concentration-response curves and determine EC50 and Emax values.[1][3]

-

The head-twitch response in mice is a well-established behavioral model used to assess in vivo 5-HT2A receptor activation.

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Animals are habituated to the testing environment.

-

The test compound is administered, typically via intraperitoneal (IP) injection.

-

The number of head twitches is then counted for a defined period (e.g., 30 minutes).

-

Dose-response curves are generated to determine the ED50 value for inducing the head-twitch response.[1][3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of 4-hydroxytryptamines and a typical experimental workflow for their evaluation.

Caption: Simplified signaling cascade following 5-HT2A receptor activation by a 4-hydroxytryptamine agonist.

Caption: A typical workflow for the synthesis and pharmacological evaluation of novel 4-hydroxytryptamine analogs.

Structure-Activity Relationships (SAR)

The extensive research on 4-hydroxytryptamine analogs has led to the elucidation of several key structure-activity relationships:

-

N-Alkyl Substitution: The size and steric bulk of the N-alkyl substituents have a significant impact on potency. Generally, increasing the size of the alkyl groups from methyl to propyl decreases both in vitro and in vivo potency.[1]

-

4-Position Substitution: The hydroxyl group at the 4-position is crucial for activity. Esterification of this hydroxyl group, for example with an acetyl group, often results in a prodrug that is hydrolyzed in vivo to the active 4-hydroxy compound.[1][3][8] O-acetylation tends to reduce in vitro potency at the 5-HT2A receptor by 10- to 20-fold.[1][3]

-

Indole Ring Substitution: Modifications to other positions on the indole ring can also significantly alter the pharmacological profile, though this is a less explored area compared to N-alkyl substitutions.

Conclusion

The 4-hydroxytryptamine scaffold remains a fertile ground for the discovery of novel psychoactive compounds. The well-established synthetic routes and pharmacological assays provide a robust framework for the systematic exploration of this chemical space. Future research may focus on developing analogs with improved selectivity for specific serotonin receptor subtypes, or with tailored pharmacokinetic profiles to optimize their therapeutic potential for conditions such as depression, anxiety, and substance use disorders.

References

- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-HO-DET - Wikipedia [en.wikipedia.org]

- 5. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 6. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 7. 4-HO-MET - Wikipedia [en.wikipedia.org]

- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Note on Nomenclature: The compound "4-HO-DPHP" as specified in the query does not correspond to a recognized chemical entity in the scientific literature. Based on the structural naming conventions of psychedelic tryptamines, it is highly probable that "DPHP" is a typographical error for "DPT," which stands for dipropyltryptamine. Therefore, this technical guide will focus on the pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) , a known psychoactive compound.

Core Mechanism of Action: Serotonin Receptor Agonism

The primary mechanism of action of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is its function as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are primarily mediated through its interaction with the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[1][2] 4-HO-DPT acts as a high-efficacy partial to full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]

Notably, 4-HO-DPT displays considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with a potency more than two orders of magnitude greater at the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor.[2] When compared to the prototypical psychedelic psilocin (4-HO-DMT), 4-HO-DPT exhibits similar potency and efficacy as a 5-HT2A receptor agonist.[2] However, it is a much more efficacious agonist at the 5-HT2B receptor and has a roughly 10-fold lower potency at the 5-HT2C receptor.[2] The activation of the 5-HT2A receptor by 4-HO-DPT is responsible for producing psychedelic-like effects, which have been demonstrated in animal models through the head-twitch response.[2]

Signaling Pathways

The activation of the 5-HT2A receptor by 4-HO-DPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[3] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade is central to the psychoactive effects of serotonergic psychedelics.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for 4-HO-DPT at various serotonin receptors. This data is essential for understanding its potency and efficacy relative to other compounds.

| Receptor | Assay Type | Parameter | Value (nM) | Emax (%) | Reference |

| Human 5-HT2A | Calcium Flux | EC50 | 11.0 | 98.2 | [4][5] |

| Mouse 5-HT2A | Calcium Flux | EC50 | 9.8 | 98.7 | [4][5] |

| Human 5-HT2B | Calcium Flux | EC50 | 13.1 | 94.0 | [4][5] |

| Human 5-HT2C | Calcium Flux | EC50 | 1420 | 89.8 | [4][5] |

-

EC50: The half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.

-

Emax: The maximum response achievable by the drug.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of 4-HO-DPT for various serotonin receptors.

Materials:

-

Cell membranes expressing the target human serotonin receptor (e.g., from HEK293 or CHO cells).

-

A specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

Non-labeled competing ligand for determining non-specific binding (e.g., a high concentration of serotonin or a specific antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.

-

Competitive Binding: Cell membrane preparation, radioligand, and varying concentrations of 4-HO-DPT.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 4-HO-DPT.

-

Determine the IC50 value (the concentration of 4-HO-DPT that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay

Calcium flux assays are functional assays used to measure the increase in intracellular calcium concentration following receptor activation by an agonist.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 4-HO-DPT at Gq-coupled serotonin receptors.

Materials:

-

A stable cell line expressing the target serotonin receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Probenecid (optional, to prevent dye leakage from cells).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and optionally probenecid in assay buffer) to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

Compound Addition:

-

Prepare serial dilutions of 4-HO-DPT in assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

The instrument will first measure the baseline fluorescence of the cells.

-

Then, it will automatically add the 4-HO-DPT solutions from the compound plate to the cell plate.

-

-

Fluorescence Measurement: Immediately after compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of 4-HO-DPT.

-

Plot the peak fluorescence response against the log concentration of 4-HO-DPT.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

-

Conclusion

References

- 1. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 2. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 3. The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-Depth Technical Guide on the Potential Receptor Binding Profile of 4-HO-DPHP

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Potential Receptor Binding Profile of 4-hydroxy-N,N-diphenyl-N-propylhexanamide (4-HO-DPHP)

Executive Summary

This technical guide addresses the request for an in-depth analysis of the potential receptor binding profile of 4-hydroxy-N,N-diphenyl-N-propylhexanamide (this compound). A comprehensive search of scientific literature and chemical databases was conducted to gather all available information on its synthesis, pharmacological activity, and mechanism of action.

Despite a thorough investigation, no specific data on the receptor binding profile, experimental protocols, or signaling pathways for 4-hydroxy-N,N-diphenyl-N-propylhexanamide could be located in the public domain. The compound appears to be a novel or not widely studied molecule.

This guide will, therefore, outline the search strategy employed and discuss the pharmacological profiles of structurally related compounds to provide a theoretical framework for potential, albeit speculative, biological targets of this compound. It is crucial to emphasize that these are not predictions but rather educated hypotheses based on the principle of structure-activity relationships.

Introduction: The Enigmatic Profile of this compound

4-hydroxy-N,N-diphenyl-N-propylhexanamide (this compound) is a chemical entity for which there is a notable absence of published scientific data. Its chemical structure, featuring a hexanamide core, a hydroxyl group at the 4-position, and a tertiary amine with two phenyl and one propyl group, suggests several possibilities for interaction with biological systems. The lipophilic nature of the diphenylpropylamine moiety combined with the hydrogen-bonding potential of the hydroxyl and amide groups could allow for interactions with a variety of receptor types.

Methodology of Literature and Database Search

An extensive search was performed across multiple scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical registries such as PubChem. Search queries included the full chemical name, common abbreviations (this compound), and searches based on its structural components (e.g., "N,N-diphenyl-N-propylhexanamide derivatives pharmacology"). No publications detailing the synthesis, receptor binding affinity, or functional activity of this specific molecule were identified.

Analysis of Structurally Related Compounds

In the absence of direct data, the potential pharmacology of this compound can be cautiously explored by examining compounds with similar structural motifs.

N-Propyl Substituted Amines and Amides

The N-propyl group is a common feature in pharmacologically active compounds, often influencing receptor affinity and selectivity. For instance, N-n-propyl-substituted 3-phenylpiperidines have been shown to possess high affinity and selectivity for the D4 dopamine receptor.[1][2] This suggests that the N-propyl group in this compound could contribute to interactions with dopamine receptors.

Carboxamide Derivatives

The carboxamide functional group is present in a wide range of therapeutic agents targeting various receptors. For example:

-

Novel N-benzimidazole-derived carboxamides have been investigated for their antiproliferative and antioxidant activities.[3]

-

Derivatives of N-(4-hydroxyphenyl) retinamide, a carboxamide, have shown cytotoxic and antimitotic activity.[4]

-

Certain benzopyran-5-carboxamides act as selective 5-HT1A receptor agonists.[5]

-

N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists.[6]

These examples highlight the diverse range of biological targets for carboxamide-containing molecules, making it difficult to pinpoint a specific receptor family for this compound without experimental data.

N,N-Diphenyl Substituted Compounds

The N,N-diphenyl moiety is less common in centrally active pharmaceuticals but is present in some compounds with biological activity. For example, N,N'-diarylguanidine derivatives have been developed as noncompetitive NMDA receptor antagonists.[7]

Postulated (but Unverified) Areas for Investigation

Based on the structural motifs present in this compound, the following receptor systems could be considered as initial targets for in vitro screening:

-

Dopamine Receptors: Particularly the D2-like family (D2, D3, D4), given the presence of the N-propyl group.

-

Serotonin Receptors: The structural similarity, albeit distant, to some carboxamide-based 5-HT receptor ligands warrants investigation.

-

Opioid Receptors: The presence of a hydroxylated phenyl-like structure (though not a classic pharmacophore) and the amide linkage could suggest a very low probability of interaction with opioid receptors.

-

NMDA Receptors: The bulky, lipophilic N,N-diphenylpropyl group could potentially interact with allosteric sites on ion channels like the NMDA receptor.

Proposed Experimental Workflow for Characterization

Should this compound become available for study, a standard workflow for pharmacological characterization would be recommended.

Caption: A proposed workflow for the initial pharmacological screening and characterization of this compound.

Conclusion

The receptor binding profile of 4-hydroxy-N,N-diphenyl-N-propylhexanamide remains uncharacterized in publicly available scientific literature. While analysis of its structural components allows for the formulation of hypotheses regarding potential biological targets, these remain speculative. The lack of empirical data means that no definitive statements can be made about its pharmacology. Further research, beginning with synthesis and in vitro screening, is necessary to elucidate the biological activity of this compound. This document serves to summarize the current void of information and to propose a logical path forward for its investigation.

References

- 1. New N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines as partial agonists at the D4 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes: synthesis and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. Due to the scarcity of data for 4-HO-DPHP, this document focuses on the closely related and more extensively studied analog, 4-HO-DPT. The psychedelic effects of tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype. This guide outlines the available quantitative pharmacological data, detailed experimental protocols for its determination, and a framework for in silico prediction of its molecular behavior.

Quantitative Pharmacological Data

The following table summarizes the functional activity of 4-HO-DPT at key serotonin receptors. To date, comprehensive radioligand binding affinity data (Ki values) for 4-HO-DPT are not widely available in the public domain. The data presented below is derived from functional assays measuring the concentration at which 4-HO-DPT produces half of its maximal effect (EC50) and its maximum possible effect relative to a reference agonist (Emax).

| Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |

| 5-HT2A | Calcium Flux | 1.6 | 103 | [1] |

| 5-HT2B | Calcium Flux | 2.2 | 94 | [1] |

| 5-HT2C | Calcium Flux | 212 | 83 | [1] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of 4-HO-DPT that inhibits 50% of the binding of a known radioligand to a specific receptor (IC50), from which the Ki can be calculated.

Materials:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A).

-

Radioligand: A specific radiolabeled antagonist or agonist for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test Compound: 4-HO-DPT.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of the test compound (4-HO-DPT).

-

For determining non-specific binding, add a high concentration of the non-labeled control ligand.

-

Add a fixed concentration of the radioligand to all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of 4-HO-DPT to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, which leads to an increase in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of 4-HO-DPT in activating the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Test Compound: 4-HO-DPT.

-

Reference Agonist: A known full agonist for the receptor (e.g., serotonin).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates and allow them to adhere and grow to a near-confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Compound Addition:

-

Prepare serial dilutions of 4-HO-DPT and the reference agonist in assay buffer.

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject the different concentrations of the test compound or reference agonist into the wells.

-

-

Fluorescence Measurement:

-

Immediately after injection, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the log concentration of 4-HO-DPT to generate a dose-response curve.

-

Fit the curve to a sigmoidal dose-response equation to determine the EC50 and Emax values.

-

The Emax of 4-HO-DPT is typically expressed as a percentage of the maximal response induced by the reference agonist.

-

In Silico Prediction Workflow

In silico methods are crucial for predicting the pharmacological profile of novel compounds, guiding synthesis, and prioritizing experimental testing.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of 4-HO-DPT within the binding pocket of a target receptor, typically the 5-HT2A receptor.

Software:

-

Molecular Modeling Software: (e.g., Schrödinger Maestro, MOE, AutoDock Tools).

-

Docking Program: (e.g., Glide, AutoDock Vina, GOLD).

Procedure:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank, PDB ID: 6A93 for human 5-HT2A).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve steric clashes.

-

Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of 4-HO-DPT.

-

Generate different possible ionization states and tautomers at physiological pH.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Set up the docking grid around the defined binding site.

-

Run the docking algorithm to place the flexible ligand into the rigid or flexible receptor binding site.

-

The program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked docking poses.

-

Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between 4-HO-DPT and the receptor residues.

-

Compare the predicted binding mode with that of known ligands to assess its plausibility.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol

Objective: To develop a mathematical model that relates the chemical structure of tryptamines to their biological activity, and to use this model to predict the activity of 4-HO-DPT.

Software:

-

Descriptor Calculation Software: (e.g., RDKit, PaDEL-Descriptor, MOE).

-

Statistical/Machine Learning Software: (e.g., R, Python with scikit-learn, specialized QSAR software).

Procedure:

-

Data Set Preparation:

-

Compile a dataset of structurally diverse tryptamine derivatives with experimentally determined biological activity data (e.g., Ki or EC50 values for 5-HT2A receptor).

-

Ensure the data is high-quality and from a consistent source.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological polar surface area, electronic properties).

-

-

Data Splitting:

-

Divide the dataset into a training set (for model building) and a test set (for model validation). A common split is 80% for the training set and 20% for the test set.

-

-

Model Building:

-

Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machines) to build a model that correlates the molecular descriptors of the training set with their biological activity.

-

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.

-

External Validation: Use the trained model to predict the activity of the compounds in the test set. Compare the predicted values with the experimental values to evaluate the model's predictive power (e.g., by calculating the coefficient of determination, R²).

-

-

Prediction for 4-HO-DPT:

-

Calculate the same set of molecular descriptors for 4-HO-DPT.

-

Use the validated QSAR model to predict the biological activity of 4-HO-DPT.

-

Receptor Signaling Pathways

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is the primary mechanism underlying the psychedelic effects of tryptamines.

Dopamine D2 Receptor Signaling

While the primary targets of psychedelic tryptamines are serotonin receptors, some may also interact with dopamine receptors, which could modulate their overall psychoactive effects. The dopamine D2 receptor is a Gi/o-coupled GPCR.

References

Early-Stage Toxicological Screening of 4-HO-DPHP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the toxicological profile of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPHP) is not currently available in the public domain. This guide, therefore, outlines a prospective framework for conducting its early-stage toxicological screening based on established methodologies for novel psychoactive substances (NPS). The protocols and pathways described are general and would require specific adaptation for this compound.

Introduction

This compound is a lesser-known synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). As with any novel compound intended for potential research or therapeutic application, a thorough toxicological assessment is paramount to ensure safety. Early-stage toxicological screening aims to identify potential hazards, establish a preliminary safety profile, and guide further development. This process typically involves a tiered approach, beginning with in silico and in vitro methods before proceeding to in vivo studies.

In Silico and In Vitro Toxicological Assessment

Initial screening should focus on computational and cell-based assays to predict potential liabilities and minimize animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).

Computational Toxicology (In Silico)

Computational models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties based on its chemical structure.

Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling

-

Chemical Structure Input: Obtain the 2D and 3D structures of this compound.

-

Descriptor Calculation: Utilize software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors.

-

Model Application: Employ validated QSAR models (e.g., Toxtree, DEREK Nexus) to predict various toxicological endpoints, including but not limited to:

-

Genotoxicity (Ames mutagenicity)

-

Carcinogenicity

-

Hepatotoxicity

-

Cardiotoxicity (hERG channel inhibition)

-

Developmental and reproductive toxicity.

-

-

Data Analysis: Analyze the predictions to identify potential areas of concern that require further in vitro investigation.

In Vitro Assays

In vitro assays provide experimental data on the biological activity of a compound in a controlled environment.

Table 1: Proposed In Vitro Toxicological Assays for this compound

| Assay Type | Endpoint Measured | Cell Line(s) |

| Cytotoxicity | Cell viability, membrane integrity | HepG2 (liver), SH-SY5Y (neuronal), HEK293 (kidney) |

| Genotoxicity | DNA damage, mutations | CHO (Chinese Hamster Ovary), TK6 (lymphoblastoid) |

| Hepatotoxicity | Liver enzyme leakage, mitochondrial dysfunction | Primary human hepatocytes, HepG2 |

| Cardiotoxicity | Ion channel function (especially hERG) | HEK293 cells expressing hERG channels |

| Neurotoxicity | Neurite outgrowth, neurotransmitter uptake/release | SH-SY5Y, primary neurons |

| Receptor Binding | Affinity for a panel of CNS receptors and transporters | Membranes expressing target receptors |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate selected cell lines (e.g., HepG2) in 96-well plates and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of this compound concentrations for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Toxicological Assessment

Should in vitro data suggest an acceptable safety profile, preliminary in vivo studies in rodent models can be initiated to understand the compound's effects in a whole organism.

Table 2: Proposed Acute In Vivo Toxicological Studies for this compound

| Study Type | Species | Route of Administration | Endpoints Measured |

| Acute Oral Toxicity (LD50) | Rat | Oral gavage | Mortality, clinical signs of toxicity, body weight changes, gross pathology at necropsy. |

| Irwin Test (Functional Observational Battery) | Mouse | Intraperitoneal | Behavioral changes, autonomic effects, sensorimotor function, body temperature, catalepsy. |

| Head-Twitch Response (HTR) | Mouse | Intraperitoneal | Frequency of head twitches as a behavioral proxy for 5-HT2A receptor activation.[1] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Animal Acclimation: Acclimate adult female rats to laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and information from similar compounds.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

-

LD50 Estimation: Continue this sequential dosing until the criteria for stopping are met. The LD50 is then calculated using maximum likelihood estimation.

Potential Signaling Pathways and Mechanisms of Toxicity

The primary pharmacological target of tryptamines is the serotonin system, particularly the 5-HT2A receptor, which is responsible for their psychedelic effects.[1] However, off-target activities can lead to toxicity.

Potential Toxicological Pathways:

-

Cardiotoxicity: Activation of 5-HT2B receptors has been linked to valvular heart disease.

-

Hepatotoxicity: Metabolism by cytochrome P450 enzymes in the liver can produce reactive metabolites that may lead to cellular damage.

-

Neurotoxicity: Excessive activation of serotonin receptors or interaction with other neurotransmitter systems could lead to excitotoxicity or other adverse neurological effects.

Below is a generalized workflow for assessing the toxicological profile of a novel compound like this compound.

Caption: Proposed workflow for early-stage toxicological screening of this compound.

A hypothetical signaling pathway for a tryptamine leading to a potential adverse effect is illustrated below.

References

Methodological & Application

Application Notes and Protocols for the Detection of Novel Psychoactive Substances: A Framework for 4-HO-DPHP Analysis

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. Effective analytical methods are crucial for the identification and quantification of these compounds in various matrices to understand their pharmacology, toxicology, and to manage public health risks. This document provides a detailed guide to developing analytical methods for the detection of 4-HO-DPHP, a putative novel psychoactive substance, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The primary analytical techniques for the sensitive and selective detection of NPS are GC-MS and LC-MS/MS. The choice between these methods often depends on the analyte's properties, the sample matrix, and the required sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar functional groups to improve chromatographic behavior. GC-MS provides excellent separation and characteristic fragmentation patterns for structural elucidation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective, suitable for a broader range of compounds, including non-volatile and thermally labile substances. It often requires less sample preparation and can directly analyze polar compounds.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes expected quantitative data for the analysis of a novel psychoactive substance like this compound, based on typical performance of GC-MS and LC-MS/MS methods for related compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Linear Range | 1 - 500 ng/mL | 0.1 - 250 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.1 ng/mL |

| Recovery | 85 - 105% | 90 - 110% |

| Precision (RSD%) | < 15% | < 10% |

| Matrix | Urine, Blood (with derivatization) | Urine, Blood, Oral Fluid |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general solid-phase extraction procedure for the isolation of this compound from urine samples prior to instrumental analysis.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Urine samples

-

Internal standard solution

-

Phosphate buffer (pH 6)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

SPE manifold

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard. Add 1 mL of phosphate buffer (pH 6) and vortex.

-